

Scale-up Synthesis of 4-(3-Bromophenyl)piperidine: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(3-Bromophenyl)piperidine

Cat. No.: B1342875

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This document provides a detailed protocol for the scale-up synthesis of **4-(3-bromophenyl)piperidine**, a valuable building block in the development of various pharmaceutical agents. The described synthetic route is designed for scalability, employing robust and well-documented chemical transformations.

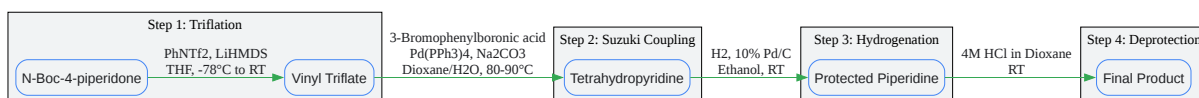
Introduction

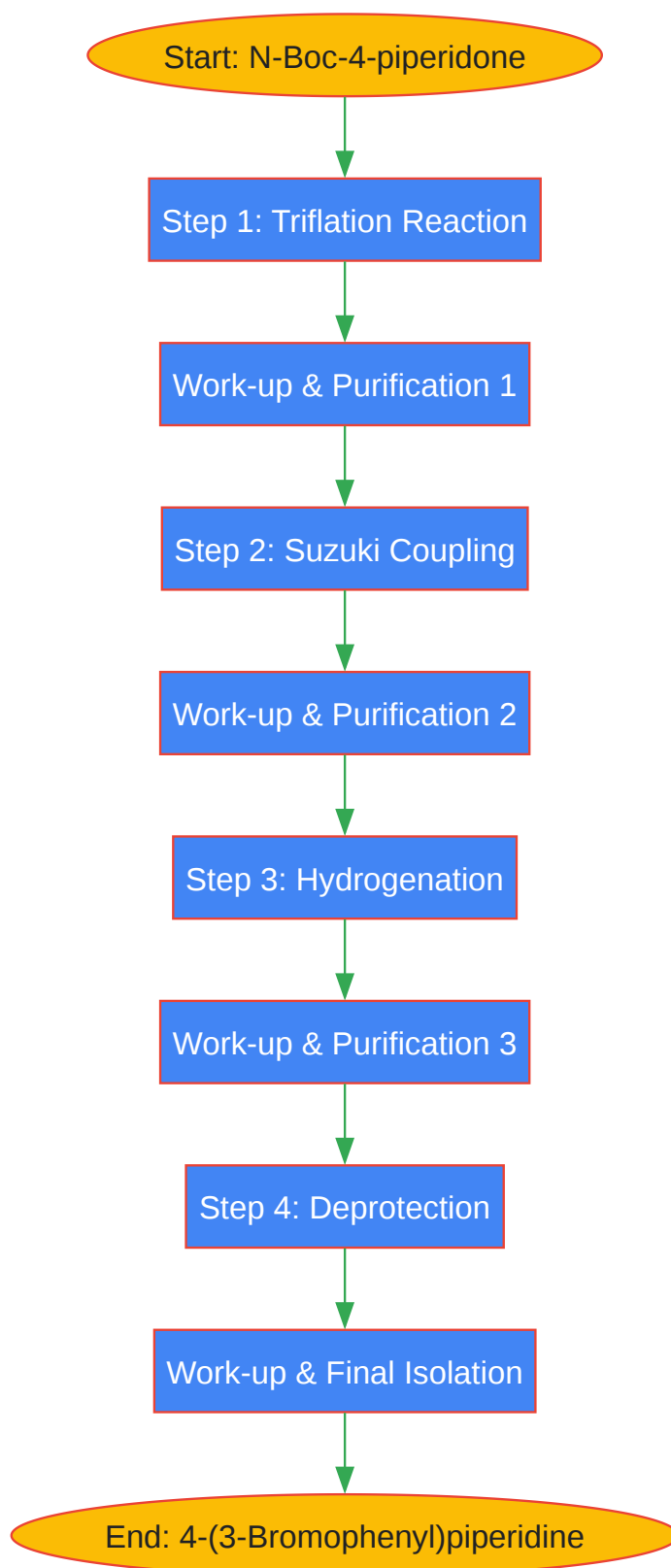
4-Arylpiperidines are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including analgesics, antipsychotics, and antihistamines. The specific isomer, **4-(3-bromophenyl)piperidine**, serves as a key intermediate, allowing for further functionalization at the bromine-substituted position through various cross-coupling reactions. This application note outlines a scalable, four-step synthesis starting from the readily available N-Boc-4-piperidone. The chosen pathway involves the formation of a vinyl triflate, a Suzuki-Miyaura cross-coupling reaction, catalytic hydrogenation, and a final deprotection step.

Overall Reaction Scheme

The synthetic pathway for the scale-up production of **4-(3-bromophenyl)piperidine** is depicted below.

N-Boc-4-piperidone $\xrightarrow{\text{PhNTf}_2, \text{LiHMDS}}$ N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine $\xrightarrow{\text{3-Bromophenylboronic acid, Pd catalyst, Base}}$ N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine $\xrightarrow{\text{H}_2, \text{Pd/C}}$ N-Boc-4-(3-bromophenyl)piperidine $\xrightarrow{\text{Acid}}$ 4-(3-Bromophenyl)piperidine





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